- Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors, World Intellectual Property Organization, , ,
Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

949894-57-9 structure
Nome del prodotto:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
Numero CAS:949894-57-9
MF:C18H23NO5
MW:333.378925561905
MDL:MFCD31560450
CID:4475115
PubChem ID:86718476
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
- FHECJNHLEHWVDU-HNNXBMFYSA-N
- N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester
- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)
- L
- (S)-O-Propargyl-N-Boc-tyrosine methyl ester
- methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
- ZMB89457
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
- Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- SCHEMBL11296126
- CS-15205
- CS-B1498
- 949894-57-9
- C13161
- AKOS037650710
-
- MDL: MFCD31560450
- Inchi: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
- Chiave InChI: FHECJNHLEHWVDU-HNNXBMFYSA-N
- Sorrisi: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1
Proprietà calcolate
- Massa esatta: 333.15762283g/mol
- Massa monoisotopica: 333.15762283g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 9
- Complessità: 466
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.9
- XLogP3: 2.2
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100MG |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100mg |
¥369.00 | 2023-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-1G |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 1g |
¥1214.00 | 2023-05-08 | |
Aaron | AR00IMMY-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$90.00 | 2025-02-10 | |
Ambeed | A802129-250mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 250mg |
$101.0 | 2024-04-16 | |
A2B Chem LLC | AI68046-1g |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 1g |
$231.00 | 2024-07-18 | |
Aaron | AR00IMMY-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$54.00 | 2025-02-10 | |
A2B Chem LLC | AI68046-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$77.00 | 2024-07-18 | |
1PlusChem | 1P00IMEM-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$115.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100.0mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100.0mg |
¥369.0000 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76470-100mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 100mg |
¥388.0 | 2022-04-27 |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Riferimento
- Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micellesTetrahedron, 2013, 69(30), 6051-6059,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Riferimento
- Synthesis of chiral imidazolinone-based ionic liquidsYouji Huaxue, 2011, 31(9), 1433-1439,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone
Riferimento
- Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcoholsDalton Transactions, 2010, 39(33), 7760-7767,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Riferimento
- Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer AssayJournal of the American Chemical Society, 2016, 138(31), 9874-9880,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 6 h, rt
Riferimento
- A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological MembranesChemBioChem, 2020, 21(9), 1320-1328,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt
Riferimento
- Synthesis of triazole-linked manno- and glucopyranosyl amino acidsSynthesis, 2007, (17), 2647-2652,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 4 h, rt → 70 °C
Riferimento
- Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Riferimento
- Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARPChemRxiv, 2021, 1, 1-11,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt
Riferimento
- Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategiesBiomaterials, 2017, 141, 176-187,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Riferimento
- New β-strand templates constrained by Huisgen cycloadditionOrganic Letters, 2012, 14(5), 1330-1333,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ; 30 min, 0 °C
Riferimento
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas ReactionOrganic Letters, 2016, 18(18), 4566-4569,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone , Toluene ; rt; 0.5 h, rt; 12 h, reflux; reflux → rt
Riferimento
- Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcoholsChemSusChem, 2008, 1(6), 534-541,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; 10 h, reflux
Riferimento
- Site-Specific Labelling of Multidomain Proteins by Amber Codon SuppressionScientific Reports, 2018, 8(1), 1-15,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
Riferimento
- Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon IrradiationJournal of the American Chemical Society, 2020, 142(16), 7250-7253,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; overnight, reflux
Riferimento
- Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3ChemRxiv, 2020, 1, 1-37,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Riferimento
- Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARPJournal of Medicinal Chemistry, 2021, 64(11), 7839-7852,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 24 h, reflux
Riferimento
- CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand ComplexesOrganic Letters, 2011, 13(10), 2754-2757,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Riferimento
- Non-enzymatic Covalent Protein Labeling Using a Reactive TagJournal of the American Chemical Society, 2007, 129(51), 15777-15779,
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials
- 3-bromoprop-1-yne
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-
- Boc-L-Tyrosine methyl ester
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Letteratura correlata
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate) Prodotti correlati
- 923218-10-4(N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide)
- 383870-78-8(2-methoxy-5-(2H-tetrazol-5-yl)Benzenamine)
- 148207-43-6(Microginin)
- 2115519-21-4(Ethyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate)
- 1040679-70-6(1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(thiophene-2-sulfonyl)piperazine)
- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)
- 1024244-01-6(methyl 4-{[N'-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate)
- 1805875-21-1(1-Bromo-3-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one)
- 312505-13-8(4-Methyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol)
- 2171176-05-7((2R,3S)-3-(benzyloxy)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

Purezza:99%
Quantità:1g
Prezzo ($):182.0